3,5-Dimethylundecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

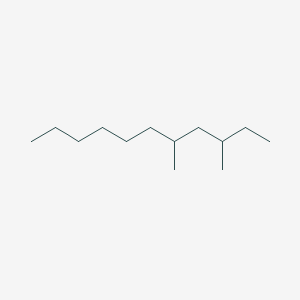

3,5-Dimethylundecane (C₁₃H₂₈; molecular weight: 184.36 g/mol; CAS: 17312-81-1) is a branched alkane characterized by methyl groups at the 3rd and 5th positions of an undecane backbone. It is structurally defined by its IUPAC name undecane, 3,5-dimethyl and InChIKey YSUJWFQMTUVXNQ-UHFFFAOYSA-N . This compound is primarily studied for its physicochemical properties, such as chromatographic retention behavior, and ecological roles in plant root exudates and insect interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amphotericin B is a natural product derived from the bacterium Streptomyces nodosus. The preparation involves fermentation of the bacterium followed by extraction and purification processes. The compound is typically isolated from the fermentation broth using organic solvents and further purified through chromatographic techniques .

Industrial Production Methods

Industrial production of Amphotericin B involves large-scale fermentation of Streptomyces nodosus under controlled conditions. The fermentation process is optimized to maximize yield, and the compound is extracted using solvents such as methanol or ethanol. The crude extract is then subjected to various purification steps, including crystallization and chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Amphotericin B undergoes several types of chemical reactions, including:

Oxidation: Amphotericin B can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the double bonds in the polyene structure.

Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Amphotericin B, which can have different biological activities and properties .

Scientific Research Applications

Amphotericin B has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyene macrolides and their interactions with cell membranes.

Biology: Employed in research on fungal cell biology and membrane biophysics.

Medicine: Investigated for its antifungal properties and potential use in treating fungal infections, leishmaniasis, and other parasitic diseases.

Mechanism of Action

Amphotericin B exerts its antifungal effects by binding to ergosterol in the fungal cell membrane. This binding disrupts the membrane’s integrity, leading to the formation of pores that allow the leakage of essential intracellular components, such as potassium ions and other small molecules. This disruption ultimately results in cell death. The molecular targets include ergosterol and other sterols present in the fungal cell membrane .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 3,5-Dimethylundecane and Structural Isomers

Structural Insights :

- Branching Position: The position of methyl groups significantly impacts chromatographic retention. For example, this compound has a higher Kovats retention index (1207.2) compared to less branched isomers like 2,6-dimethylundecane (retention time: 1.7), reflecting stronger interactions with nonpolar stationary phases .

Key Findings :

- Allelochemical Activity : this compound is exuded by Desmodium uncinatum at higher concentrations, suggesting a role in plant-plant competition. In contrast, 2,3-dimethylundecane in rice exudates negatively affects germination, highlighting branching-dependent bioactivity .

Chromatographic and Analytical Behavior

Table 3: Gas Chromatography Data for Selected Alkanes

Analytical Notes:

Properties

CAS No. |

17312-81-1 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

3,5-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-7-8-9-10-13(4)11-12(3)6-2/h12-13H,5-11H2,1-4H3 |

InChI Key |

YSUJWFQMTUVXNQ-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)CC(C)CC |

Canonical SMILES |

CCCCCCC(C)CC(C)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.